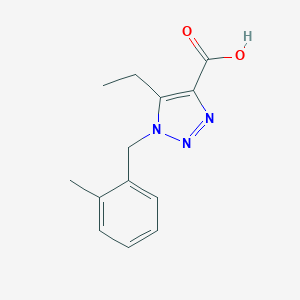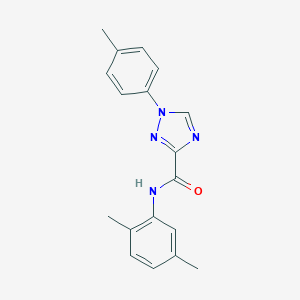
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves the inhibition of certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. This compound has been found to inhibit the activity of DNA gyrase, an enzyme that is responsible for the replication and transcription of DNA in bacteria. It has also been found to inhibit the activity of tubulin, a protein that is essential for the division and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied extensively. This compound has been found to exhibit low toxicity and high selectivity towards certain microorganisms and cancer cells. It has also been found to have a broad spectrum of activity against different strains of bacteria and fungi. However, further studies are needed to determine its efficacy and safety in humans.
Advantages and Limitations for Lab Experiments
The advantages of using 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments include its low toxicity, high selectivity, and broad spectrum of activity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the need for specialized equipment and techniques for its synthesis and analysis.
Future Directions
The future directions for research on 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid include the development of new drugs based on its structure and mechanism of action. This compound has shown promise as a potential therapeutic agent for the treatment of bacterial and fungal infections, as well as certain types of cancer. Further studies are needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other drugs. Additionally, research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its full potential as a therapeutic agent and its potential applications in other fields.
Synthesis Methods
The synthesis of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been achieved using several methods. One of the most common methods involves the reaction of ethyl 2-(2-methylbenzylidene) hydrazinecarboxylate with sodium azide, followed by acid hydrolysis to yield the desired compound. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Scientific Research Applications
The scientific research application of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been focused on its potential as a therapeutic agent. Studies have shown that this compound has antimicrobial, antifungal, and anticancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new drugs.
properties
Product Name |
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-ethyl-1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c1-3-11-12(13(17)18)14-15-16(11)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,17,18) |
InChI Key |
FSWWJVBRTVOWLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)





